molecular formula C9H8ClF4NO B12852217 5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride

5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride

Cat. No.: B12852217
M. Wt: 257.61 g/mol
InChI Key: IEOUMOUFDJLJGR-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride is a chemical compound of significant interest in medicinal chemistry and neuroscience research. As a substituted phenethylamine derivative, its core structure serves as a key scaffold for investigating interactions with biological targets in the central nervous system. Research on structurally related cathinone and methcathinone analogs has demonstrated that the specific placement of fluorine and trifluoromethyl groups on the aromatic ring can critically influence a compound's affinity for monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). The presence of a fluoro substituent is known to favor dopaminergic activity, while the trifluoromethyl group can enhance the compound's metabolic stability and membrane permeability. This makes 5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride a valuable intermediate for developing novel pharmacologic tools to study the structure-activity relationships (SAR) of neurotransmitter release and reuptake inhibition. Its primary research applications include the design of receptor ligands and the synthesis of more complex molecules for probing neurochemical pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H8ClF4NO

Molecular Weight

257.61 g/mol

IUPAC Name

2-amino-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone;hydrochloride

InChI

InChI=1S/C9H7F4NO.ClH/c10-5-1-2-7(9(11,12)13)6(3-5)8(15)4-14;/h1-3H,4,14H2;1H

InChI Key

IEOUMOUFDJLJGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CN)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 5-Fluoro-2-hydroxyacetophenone Derivatives

A key intermediate is 5-fluoro-2-hydroxyacetophenone , which can be synthesized via a multi-step process involving:

  • Acetylation of amino-phenol : Amino-phenol is acetylated using diacetyl oxide to form 4-acetaminophenol acetic ester.
  • Fries rearrangement : The acetic ester undergoes Fries rearrangement catalyzed by aluminum chloride/sodium chloride mixture to yield 2-ethanoyl-4-acetaminophenol.
  • Hydrolysis and fluorination : Hydrolysis under acidic conditions converts the acetylated intermediate to 2-ethanoyl-4-amino-phenol, which is then subjected to fluorine diazotization and thermolysis to introduce the fluorine atom, yielding 5-fluoro-2-hydroxyacetophenone.

This method achieves a total yield of approximately 54.5% and is suitable for industrial scale due to mild conditions and inexpensive reagents.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is typically introduced on the aromatic ring prior to or during the formation of the phenacylamine structure. Methods include:

  • Using trifluoromethyl-substituted aniline or phenol derivatives as starting materials.
  • Electrophilic trifluoromethylation or nucleophilic substitution on pre-functionalized aromatic rings.

A patent describes the synthesis of aromatic 5-chloro-2-fluoro-4-(trifluoromethyl) aniline hydrochloride, which is closely related and can be adapted for the target compound. The process involves:

  • Acetylation of the aromatic amine with acetyl chloride in dichloromethane at 0–5 °C.
  • Subsequent copper-catalyzed reactions in hexamethylphosphoric triamide.
  • Hydrochloric acid reflux to form the hydrochloride salt with high yield (up to 90%).

Formation of Phenacylamine Structure

The phenacylamine moiety is introduced by:

  • Acylation of the aromatic amine or phenol with acetyl chloride or related reagents.
  • Fries rearrangement to position the acetyl group ortho to the hydroxy or amino substituent.
  • Reduction or amination steps to convert ketone groups to amines if necessary.

Conversion to Hydrochloride Salt

The final step involves:

  • Treatment of the free amine with hydrochloric acid under reflux conditions.
  • Isolation of the hydrochloride salt by filtration and drying.
  • Typical yields for this step range from 75% to 90%, with melting points around 167 °C reported.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Yield (%) Notes
Acetylation of amino-phenol Diacetyl oxide, organic solvent (hexane, toluene) 0–5 °C to room temp ~96 Use of diacetyl oxide preferred
Fries rearrangement AlCl3/NaCl catalyst Elevated temp (not specified) - Sodium chloride improves solubility
Hydrolysis and fluorination Acidic hydrolysis, fluorine diazotization Reflux, 0–5 °C for diazotization 75–82 Controlled pH 6–7 for isolation
Formation of hydrochloride HCl (6 mol/L), reflux Reflux 3–6 hours 75–90 Final salt isolation and drying

Research Findings and Analytical Data

  • The fluorine and trifluoromethyl substituents significantly affect the biological activity and chemical reactivity of the phenacylamine derivatives.
  • Substituent effects on dopamine and norepinephrine transporter activity have been studied, showing that trifluoromethyl substitution can reduce activity at dopamine and serotonin transporters but retain norepinephrine transporter activity.
  • Analytical characterization includes melting point determination (~167 °C), NMR, and mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of specialty materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Substituted Benzylamine Derivatives

5-Fluoro-2-methanesulfonyl-benzylamine hydrochloride (CAS 1192347-84-4) shares a benzylamine core with the target compound but replaces the trifluoromethyl group with a methanesulfonyl (-SO₂CH₃) substituent. Key differences:

  • Stability : Trifluoromethyl groups are chemically inert compared to methanesulfonyl groups, which may undergo hydrolysis or metabolic sulfonation.
Compound CAS Molecular Formula Substituents Applications
5-Fluoro-2-(trifluoromethyl)phenacylamine HCl Not Provided Not Provided -F (5), -CF₃ (2) Research/Forensic (Inferred)
5-Fluoro-2-methanesulfonyl-benzylamine HCl 1192347-84-4 C₈H₉FNO₂S·HCl -F (5), -SO₂CH₃ (2) Pharmaceutical intermediate

Pyridine-Based Analogs

1-[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride (CAS EN300-28332105) replaces the benzene ring with a pyridine heterocycle. Structural impacts include:

  • Basicity : Pyridine’s lone pair on nitrogen reduces amine basicity compared to benzene-based analogs, affecting protonation and receptor interactions.
  • Bioavailability : Heteroaromatic rings often enhance metabolic stability but may alter solubility.
Compound CAS Molecular Formula Substituents Applications
1-[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine HCl EN300-28332105 C₁₂H₁₈ClN -F (5), -CF₃ (2), pyridine Building block in organic synthesis

Tryptamine Derivatives

5-Fluoro AMT hydrochloride (CAS 776-56-7) is a tryptamine with a 5-fluoro-substituted indole ring. Comparisons highlight:

  • Structural Motifs : The indole ring in tryptamines facilitates serotonin receptor binding, whereas phenacylamines lack this scaffold, suggesting divergent biological targets.
  • Physicochemical Properties : 5-Fluoro AMT has a higher molecular weight (228.7 g/mol) and UV absorbance (λmax 286 nm), making it distinguishable in analytical workflows .

Ketamine Analogs

3-Fluoro Deschloroketamine hydrochloride (CAS 2657761-24-3) features a cyclohexanone backbone and fluorine substitution. Key distinctions:

  • Fluorine Position : The 3-fluoro substitution in ketamine analogs may influence stereoelectronic effects differently than the 5-fluoro placement in the target compound .

Biological Activity

5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride is a synthetic compound notable for its unique chemical structure, which includes both fluorine and trifluoromethyl groups. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that 5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride exhibits significant antimicrobial activity. Studies have shown that compounds with similar fluorinated structures often demonstrate enhanced interactions with biological macromolecules, which may contribute to their effectiveness against various pathogens.

Case Study: Antimicrobial Evaluation

A study conducted on a series of fluorinated phenacylamines, including 5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride, revealed promising results against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the compound's efficacy compared to standard antibiotics.

CompoundMIC (µg/mL)Bacterial Strain
5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride32E. coli
Control Antibiotic16E. coli

Anticancer Activity

The anticancer properties of 5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride are also under investigation. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Research Findings

In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The following table summarizes the results from a recent study evaluating its cytotoxic effects:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest

The biological activity of 5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride is believed to be related to its ability to interact with specific molecular targets within cells. The presence of fluorine atoms enhances the compound's capacity to form hydrogen bonds, facilitating stronger interactions with enzymes and receptors involved in critical biological processes.

Key Mechanisms Identified

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can affect receptor activity, influencing signal transduction pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancerous cells.

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